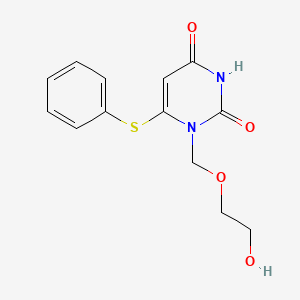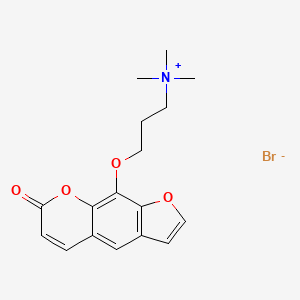
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide is a synthetic organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a complex molecular structure that includes a furobenzopyran moiety, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide typically involves multiple steps:
Formation of the Furobenzopyran Core: The initial step involves the synthesis of the 7-oxo-7H-furo(3,2-g)(1)benzopyran core. This can be achieved through a series of cyclization reactions starting from appropriate phenolic and furan derivatives under acidic or basic conditions.
Attachment of the Propanaminium Group: The next step involves the introduction of the propanaminium group. This is usually done through a nucleophilic substitution reaction where the hydroxyl group of the furobenzopyran core reacts with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide, under basic conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furobenzopyran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furobenzopyran structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanaminium group, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide has several applications across different fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide exerts its effects is complex and involves multiple molecular targets and pathways. The furobenzopyran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium chloride
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium iodide
Uniqueness
Compared to its analogs, N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for research and industrial applications.
Properties
CAS No. |
96616-53-4 |
|---|---|
Molecular Formula |
C17H20BrNO4 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
trimethyl-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO4.BrH/c1-18(2,3)8-4-9-20-17-15-13(7-10-21-15)11-12-5-6-14(19)22-16(12)17;/h5-7,10-11H,4,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YYCHDGRSPIRTRZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


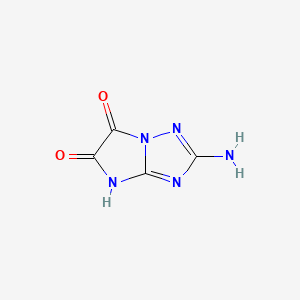


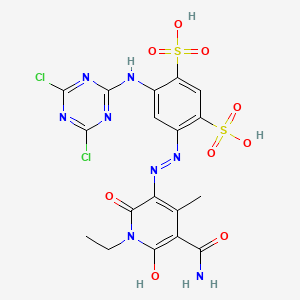
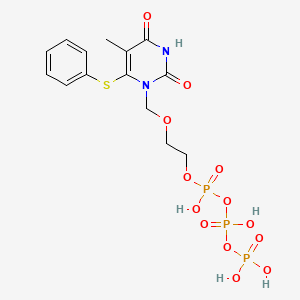
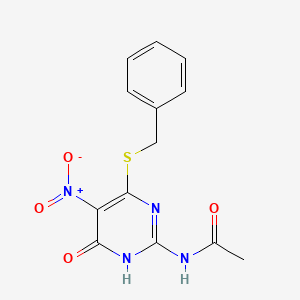
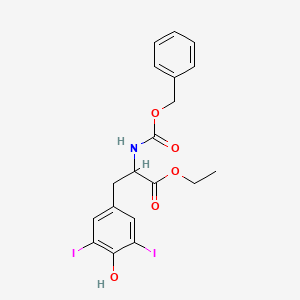
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
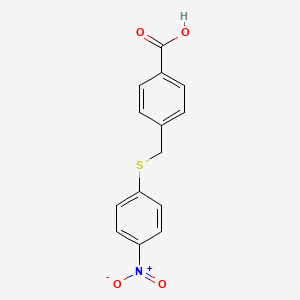

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)


